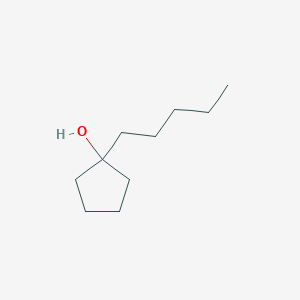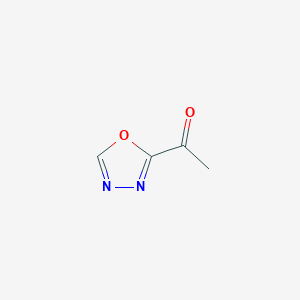![molecular formula C7H8N2O3 B071610 3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile CAS No. 160880-93-3](/img/structure/B71610.png)
3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is also known as "MDP2P nitrile" and is chemically classified as a nitrile, which is a functional group consisting of a carbon triple-bonded to a nitrogen atom.
Mechanism Of Action
The mechanism of action of 3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile is not fully understood. However, it is believed to inhibit bacterial growth and cancer cell proliferation by interfering with key metabolic pathways. This compound has been shown to inhibit the activity of enzymes involved in nucleic acid synthesis and cell wall biosynthesis, leading to bacterial cell death. In cancer cells, it has been found to induce apoptosis and cell cycle arrest by modulating various signaling pathways.
Biochemical And Physiological Effects
3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains by disrupting cell wall biosynthesis and nucleic acid synthesis. This compound has also been found to induce apoptosis and cell cycle arrest in cancer cells by modulating various signaling pathways. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile in lab experiments is its broad-spectrum antimicrobial activity against various bacterial strains, including multi-drug resistant strains. This compound also exhibits significant anticancer activity against various cancer cell lines, making it a potential candidate for the development of novel anticancer drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several potential future directions for the research on 3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile. One of the areas of interest is the development of novel antimicrobial agents based on this compound. Researchers are also exploring the potential of this compound as a lead compound for the development of novel anticancer drugs. Additionally, there is a growing interest in the use of this compound in material science, particularly in the development of novel materials with antimicrobial properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile involves the reaction of 3-methyl-2,5-dioxo-1,3-oxazolidine-4-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with propionitrile. The reaction is typically carried out in the presence of a suitable solvent and a catalyst, such as triethylamine or pyridine. This method has been optimized and modified by various researchers, resulting in high yields and purity of the compound.
Scientific Research Applications
3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antimicrobial activity against various bacterial strains, including multi-drug resistant strains. This compound has also shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
properties
CAS RN |
160880-93-3 |
|---|---|
Product Name |
3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile |
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile |
InChI |
InChI=1S/C7H8N2O3/c1-9-5(3-2-4-8)6(10)12-7(9)11/h5H,2-3H2,1H3/t5-/m0/s1 |
InChI Key |
BAWOLYPFLHYRTN-YFKPBYRVSA-N |
Isomeric SMILES |
CN1[C@H](C(=O)OC1=O)CCC#N |
SMILES |
CN1C(C(=O)OC1=O)CCC#N |
Canonical SMILES |
CN1C(C(=O)OC1=O)CCC#N |
synonyms |
4-Oxazolidinepropanenitrile,3-methyl-2,5-dioxo-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol](/img/structure/B71527.png)

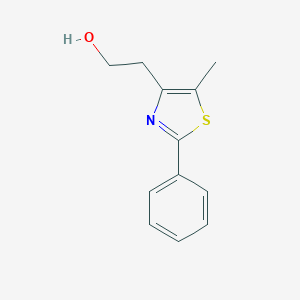
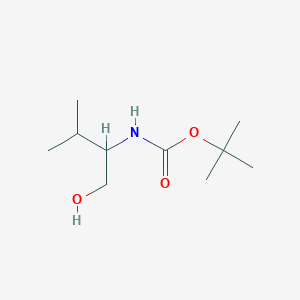



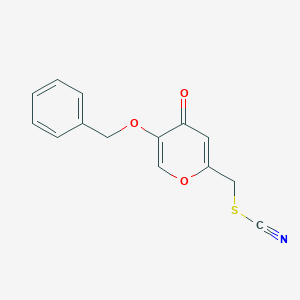
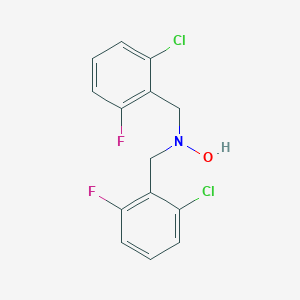
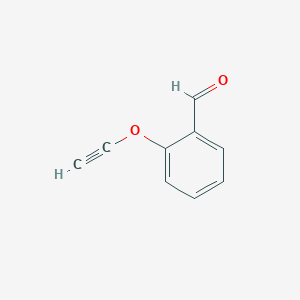
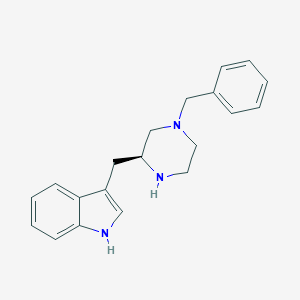
![1H-Imidazo[4,5-c]pyridine](/img/structure/B71554.png)
